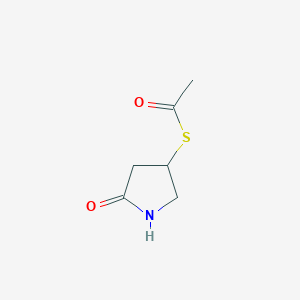

4-Acetylthio-2-pyrrolidinone

Descripción

Propiedades

Fórmula molecular |

C6H9NO2S |

|---|---|

Peso molecular |

159.21 g/mol |

Nombre IUPAC |

S-(5-oxopyrrolidin-3-yl) ethanethioate |

InChI |

InChI=1S/C6H9NO2S/c1-4(8)10-5-2-6(9)7-3-5/h5H,2-3H2,1H3,(H,7,9) |

Clave InChI |

RCGMCMAJECIOHO-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)SC1CC(=O)NC1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Acetylthio 2 Pyrrolidinone and Analogues

Stereoselective Synthesis Approaches to Chiral Pyrrolidinone Intermediates

The absolute stereochemistry of substituents on the pyrrolidinone ring is often crucial for biological activity. Therefore, the development of stereoselective routes to key chiral intermediates, particularly the enantiomers of 4-hydroxy-2-pyrrolidinone, is a foundational aspect of synthesizing the target compound.

Accessing enantiomerically pure 4-hydroxy-2-pyrrolidinone is the critical first step. Several strategies have been developed, leveraging both enzymatic processes and chiral pool starting materials.

One effective method involves the biocatalytic hydroxylation of N-substituted pyrrolidin-2-ones. For instance, the use of the microorganism Sphingomonas sp. HXN-200 has been shown to accomplish the regio- and stereoselective hydroxylation of N-benzyl-2-pyrrolidinone to yield (S)-N-benzyl-4-hydroxy-2-pyrrolidinone with an excellent enantiomeric excess (>99.9% ee) and a good yield (68%). beilstein-journals.org This enzymatic approach offers a direct and highly selective route to the desired chiral intermediate.

Another prominent strategy utilizes readily available chiral starting materials. Syntheses starting from precursors like (S)-malic acid or ethyl (S)-4-chloro-3-hydroxybutanoate (obtained via enzymatic reduction) have been reported to produce (S)-4-hydroxy-2-pyrrolidinone. researchgate.net A different approach begins with N-Boc protected amino acids, such as N-Boc-alanine, which are used to form tetramic acid intermediates. These intermediates are then subjected to a regioselective reduction using a reducing agent like sodium borohydride (B1222165) to furnish the corresponding 4-hydroxy-2-pyrrolidinone derivatives. uitm.edu.my Furthermore, the ring-closing reaction of optically active 4-amino-3-hydroxybutyric acid derivatives serves as another direct route to optically pure 4-hydroxy-2-pyrrolidinone. google.com

Table 1: Selected Enantioselective Synthetic Routes to 4-Hydroxy-2-pyrrolidinone Precursors

When a racemic mixture of 4-hydroxy-2-pyrrolidinone is produced, optical resolution becomes necessary to isolate the desired enantiomer. A classical and practical method for this is diastereomeric resolution.

A notable example is the resolution mediated by a chiral resolving agent such as (R)- or (S)-1-phenylethylamine. researchgate.net This strategy involves reacting a precursor, such as a malonamide (B141969) derivative bearing the chiral N-phenylethyl moiety, to create a mixture of diastereomers. These diastereomers exhibit different physical properties (e.g., solubility, chromatographic behavior), allowing for their separation by conventional techniques like fractional crystallization or chromatography. Following separation, the chiral auxiliary is cleaved to yield the enantiomerically pure 4-hydroxy-2-pyrrolidinone. researchgate.net

Another crucial technique, particularly for enhancing the purity of an already enriched sample, is recrystallization. It has been demonstrated that optically active 4-hydroxy-2-pyrrolidinone with an initial optical purity of around 80% ee can be upgraded to over 99% ee through a simple recrystallization process from a suitable solvent like ethanol, avoiding the need for a poor solvent. google.com This method is highly effective and scalable for obtaining material of high optical purity. google.com

Functional Group Transformations for Thioacetate (B1230152) Incorporation

With the chiral hydroxy-pyrrolidinone in hand, the next key stage is the introduction of the thioacetate group at the C4 position. This transformation requires specific methods for C-S bond formation.

The direct conversion of the hydroxyl group in 4-hydroxy-2-pyrrolidinone to a thioacetyl group is most effectively achieved using the Mitsunobu reaction. wikipedia.orgencyclopedia.pub This reaction allows for the formation of a C-S bond by reacting a primary or secondary alcohol with a sulfur-based nucleophile, such as thioacetic acid (CH₃COSH). encyclopedia.puborganic-chemistry.org

In a typical procedure, the alcohol (4-hydroxy-2-pyrrolidinone) is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate solvent like THF. wikipedia.org The azodicarboxylate and phosphine (B1218219) activate the hydroxyl group, which is then displaced by the thiocarboxylate anion generated from thioacetic acid. A critical feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center via an Sₙ2 mechanism. organic-chemistry.org Therefore, to synthesize (R)-4-acetylthio-2-pyrrolidinone, one must start with (S)-4-hydroxy-2-pyrrolidinone, and vice versa.

Table 2: Key Reagents and Features of the Mitsunobu Thioacetylation

The formation of the carbon-sulfur bond is the linchpin of the synthesis of 4-acetylthio-2-pyrrolidinone. While the Mitsunobu reaction is a premier method for this specific transformation, the broader field of C-S bond formation is rich with diverse methodologies. encyclopedia.pub

Transition metal-catalyzed reactions, particularly those using palladium, have become powerful tools for creating C-S bonds, though they are more commonly applied to aryl systems. organic-chemistry.org More recently, visible-light-driven photoredox catalysis has emerged as a green and efficient alternative for forging C-S linkages under mild conditions.

Large-Scale and Process Chemistry Considerations for this compound Derivatives

Translating a laboratory synthesis to a large-scale industrial process introduces a distinct set of challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of this compound and its analogues, several key factors must be considered.

Reagent Selection and Byproduct Management: The Mitsunobu reaction, while effective, generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine (B178648) derivative as byproducts. tcichemicals.com Separating these from the desired product can be challenging on a large scale. Process development often focuses on using modified reagents, such as polymer-bound triphenylphosphine or specialized azodicarboxylates, to facilitate easier removal of byproducts through filtration. organic-chemistry.orgorganic-synthesis.com For example, di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD) has been developed as an alternative to DEAD, as its corresponding hydrazine byproduct is a solid that can be easily filtered and recycled. wikipedia.org

Scalable Purification: The ability to achieve high chemical and optical purity on a large scale is paramount. As noted, recrystallization is a powerful tool for enhancing the enantiomeric excess of chiral intermediates like 4-hydroxy-2-pyrrolidinone. google.com Developing robust crystallization procedures that consistently deliver the product with the required purity is a key goal of process chemistry.

Safety and Robustness: Reactions must be safe and reproducible on a large scale. Azodicarboxylates like DEAD and DIAD are high-energy compounds and can be hazardous if not handled properly. organic-synthesis.com Process safety studies are required to define safe operating limits. Furthermore, reaction robustness is critical; the process must be tolerant of minor fluctuations in reaction parameters without significant impact on yield or purity. This is often achieved through rigorous optimization studies. princeton-acs.org

Green Chemistry: Modern process chemistry emphasizes the use of greener solvents, minimizing waste (as measured by metrics like Process Mass Intensity, PMI), and using catalytic methods where possible. princeton-acs.org The use of biocatalysis for the synthesis of the chiral hydroxy-pyrrolidinone precursor is an excellent example of a green chemistry approach that can be advantageous on a large scale. nih.govrochester.edu

Development of Efficient and Scalable Synthetic Procedures

The synthesis of this compound and its analogues often originates from readily available chiral precursors, with (4R)-4-hydroxy-2-pyrrolidinone being a key starting material. This compound, derivable from L-aspartic acid, provides a foundational scaffold for introducing the acetylthio group. A common and effective strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur-based nucleophile.

One established method proceeds via a Mitsunobu reaction. In this approach, (4R)-4-hydroxy-2-pyrrolidinone is treated with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of thioacetic acid. This reaction typically proceeds with inversion of stereochemistry at the C4 position, yielding (4S)-4-acetylthio-2-pyrrolidinone. The reaction is generally high-yielding, but its scalability can be hampered by the need for stoichiometric amounts of reagents and the generation of triphenylphosphine oxide as a byproduct, which can complicate purification.

Alternative scalable procedures focus on converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. The hydroxy-pyrrolidinone is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. The resulting 4-tosyloxy- or 4-mesyloxy-2-pyrrolidinone intermediate is then subjected to nucleophilic substitution with a salt of thioacetic acid, such as potassium thioacetate. This two-step process can be more amenable to large-scale production due to the crystalline nature of the intermediates and more straightforward purification.

An efficient, one-pot process has been described for a related structure, the side chain of the carbapenem (B1253116) antibiotic Ertapenem (B1671056). This synthesis converts N-protected trans-4-hydroxy-L-proline into a 4-acetylthio-pyrrolidine derivative in a high-yielding six-reaction sequence, demonstrating the feasibility of streamlined, scalable processes for these types of molecules. google.com

Strategies for Purification Optimization in Process Development

The purification of pyrrolidinone derivatives is critical for their use in further synthetic steps, particularly in pharmaceutical applications. For this compound, common impurities may include unreacted starting materials, reagent byproducts (e.g., triphenylphosphine oxide from a Mitsunobu reaction), and diastereomers.

A primary strategy for purification is column chromatography on silica (B1680970) gel. While effective at the laboratory scale, it is often undesirable for large-scale industrial processes due to high solvent consumption and cost. Therefore, the development of processes that yield a crude product amenable to crystallization is a key optimization goal.

For the broader class of 2-pyrrolidones, process patents outline purification strategies that can be adapted. One such process involves treating the impure, liquid 2-pyrrolidone with a strong base, such as potassium hydroxide (B78521) (KOH), at elevated temperatures (80-150°C). google.comacs.org This treatment is followed by fractional distillation, often under reduced pressure (0.1-0.3 bar), to yield the high-purity pyrrolidone as the distillate. google.comacs.org The distillation residue, containing the pyrrolidonate salt, can be further treated with acid and extracted to recover additional product, making the process more economical. google.comacs.org While this specific method is for the parent 2-pyrrolidone, the principle of using a chemical treatment to remove specific impurities followed by distillation or crystallization is a core strategy in the process development of its derivatives.

Optimization of the reaction conditions themselves is the most effective purification strategy. Achieving high conversion and selectivity minimizes the impurity load. For instance, in the mesylation/thioacetate displacement route, careful control of temperature and stoichiometry can reduce the formation of elimination byproducts.

Novel Approaches to Thioester Synthesis Relevant to Pyrrolidinone Scaffolds

Recent advances in synthetic chemistry offer new avenues for the formation of thioesters, which could be applied to pyrrolidinone systems. These methods often rely on catalytic processes that offer greater efficiency and functional group tolerance.

Transition Metal-Catalyzed Thioesterification Reactions

Transition-metal catalysis provides powerful tools for forming C-S bonds. While direct catalytic thioesterification of an alcohol is less common, related cross-coupling reactions are well-established. Thioesters are stable yet reactive enough to undergo oxidative addition to low-valent transition metals like palladium, nickel, copper, and rhodium. nih.gov This reactivity is harnessed in various cross-coupling reactions to form C-C bonds, but the principles can be applied to C-S bond formation as well. nih.gov

A notable example involves copper-catalyzed reactions. Researchers have developed a highly enantioselective copper-catalyzed protocol for the acylcyanation of alkenes to produce β-cyanoketones. diva-portal.org These intermediates can then be transformed through subsequent reactions, including reduction and cyclization, to form pyrrolidine (B122466) rings. diva-portal.org This demonstrates a pathway where a transition metal is key in building a functionalized precursor that leads to the pyrrolidinone scaffold. diva-portal.org The application of such catalysis directly to a pre-formed hydroxy-pyrrolidinone, perhaps through activation as an alkene, represents a potential future direction.

Below is a table summarizing the optimization of a copper-catalyzed reaction for the synthesis of a β-cyanoketone, a versatile precursor.

Table 1: Optimization of Copper-Catalyzed Acylcyanation This table is interactive. Users can sort data by clicking on the column headers.

| Entry | Copper Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Cu(OTf)₂ | 78 | >99:1 |

| 2 | Cu(OTf)₂ | 51 | >99:1 |

Data sourced from research on copper-catalyzed enantioselective acylcyanation of alkenes. diva-portal.org

Organocatalytic Methods for Thioester Formation

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative for synthesis. Chiral pyrrolidines are themselves frequently used as organocatalysts, highlighting the stability and versatility of this scaffold. nih.gov

For thioester formation, organocatalytic methods can be employed to activate a carboxylic acid towards nucleophilic attack by a thiol. For example, carbodiimides, often used in peptide chemistry, can activate a carboxyl group, which can then be intercepted by a thiol. While not strictly catalytic in the carbodiimide (B86325) itself, co-catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts to facilitate the acyl transfer.

More advanced organocatalytic systems, such as those based on N-heterocyclic carbenes (NHCs), can be used to generate acyl-azolium intermediates from aldehydes. These activated species readily react with thiols to form thioesters. Applying this logic, a pyrrolidinone precursor containing an aldehyde functionality could be converted to a thioester under mild, organocatalytic conditions. Research has shown that NHC-catalyzed radical tandem cyclization can be used to construct highly functionalized 2-pyrrolidinones, indicating the compatibility of the pyrrolidinone core with these catalytic systems.

Defluorinative Thio-functionalization Strategies

A novel and emerging strategy for forming sulfur-containing compounds is defluorinative functionalization. This approach uses readily available organofluorine compounds as precursors. The high activation energy of the C-F bond presents a challenge, but recent advances have overcome this.

One such method allows for the direct synthesis of methyl-dithioesters from trifluoromethyl arenes. This microwave-assisted reaction uses a BF₃SMe₂ complex which acts as a Lewis acid, sulfur source, and defluorination agent simultaneously. The reaction is rapid, operationally simple, and avoids the use of odorous thiols. While demonstrated on arenes, the concept of using a trifluoromethyl group as a handle for thioester synthesis could potentially be applied to a pyrrolidinone scaffold bearing a CF₃ group.

Table 2: Synthesis of Dithioesters via Defluorinative Functionalization This table is interactive. Users can sort data by clicking on the column headers.

| Starting Material (Ar-CF₃) | Product (Ar-CS₂Me) | Yield (%) |

|---|---|---|

| Leflunomide derivative | Leflunomide-dithioester | 36 |

| Flufenamic acid derivative | Flufenamic acid-dithioester | 67 |

Data sourced from research on the direct synthesis of methyl-dithioesters from trifluoromethylarenes.

Another innovative approach is the chemoselective thioacylation of amines through a synergistic defluorinative coupling of gem-difluoroalkenes and a sulfide (B99878) source. This activator-free method is notable for its mild conditions and high efficiency, presenting a cutting-edge technique for creating thioamide bonds, which are structurally related to thioesters. The extension of this chemistry to form thioesters on a pyrrolidinone framework is a promising area for future research.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways Involving the Pyrrolidinone Lactam Moiety

The pyrrolidinone ring, a five-membered lactam, possesses a unique reactivity profile influenced by ring strain and the electronic properties of the amide bond.

Ring-Opening and Polymerization Mechanisms of 2-Pyrrolidinone (B116388) Systems

The 2-pyrrolidinone ring, while relatively stable, can undergo ring-opening reactions under specific conditions. This reactivity is fundamental to the synthesis of various linear amides and is a key step in the production of polymers like Nylon-4. The cleavage of the 2-pyrrolidinone ring can be strategically employed to generate corresponding amide derivatives. chemicalbook.com For instance, studies on piracetam (B1677957) and related nootropic compounds have shown that the 2-pyrrolidinone moiety can be opened, suggesting this part of the structure is not always essential for biological activity. chemicalbook.com

Two primary bonds are susceptible to cleavage: the N1-C2 (amide) bond and the C4-C5 bond. chemicalbook.com The most common pathway involves the hydrolytic or nucleophilic cleavage of the amide bond (N1-C2). This can be catalyzed by acids or bases. More advanced methods for cleaving inert C-N bonds in unstrained cycles like pyrrolidine (B122466) are also being developed, utilizing photoredox and Lewis acid catalysis to achieve reductive cleavage in N-benzoyl pyrrolidines, transforming them into linear N-benzoyl amines. researchgate.net Such strategies highlight the potential for deconstructive functionalization of the pyrrolidinone core. researchgate.net

Nucleophilic Attack and Substitution at the Pyrrolidinone Nitrogen and Carbonyl Group

The pyrrolidinone moiety presents two main sites for nucleophilic attack: the carbonyl carbon and the nitrogen atom. The nitrogen atom of the pyrrolidinone, as a secondary amine within the lactam structure, possesses nucleophilic character. nih.gov This makes it a prime location for substitutions, and it is noted that a high percentage of FDA-approved drugs containing a pyrrolidine scaffold are substituted at the N-1 position. nih.gov Acylation or alkylation of the pyrrolidine nitrogen can significantly influence the conformation of the ring system. beilstein-journals.org

The carbonyl carbon is electrophilic and susceptible to attack by strong nucleophiles, which can lead to the formation of a tetrahedral intermediate. This can be a step towards ring-opening or other functional group transformations. The substitution on the pyrrolidine ring, such as the acetylthio group at the C-4 position, can influence the ring's conformation and, consequently, the accessibility and reactivity of both the nitrogen and the carbonyl group. nih.gov The facile nucleophilic substitution of amines in related systems provides an opportunity to easily obtain desired substitutions on the heterocyclic nitrogen atom. acs.orgnih.gov

Reactivity of the Thioester Group in 4-Acetylthio-2-pyrrolidinone

Thioesters are recognized as high-energy compounds, playing a significant role in both biochemistry (e.g., Acetyl-CoA) and organic synthesis. Their reactivity differs notably from that of their oxygen ester counterparts.

Hydrolysis Mechanisms and Kinetics of Thioesters

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org The kinetics of this process have been studied extensively and show a distinct dependence on pH. acs.orgacs.org The hydrolysis of thioesters can proceed through different mechanisms depending on the conditions:

Alkaline Hydrolysis: This process is typically first-order in hydroxide (B78521) ion concentration. acs.org Kinetic isotope effect (KIE) studies suggest that for some thioesters under alkaline conditions, the formation of the tetrahedral intermediate is the rate-determining step. acs.org

Neutral Hydrolysis: In the pH range of 2-7, an uncatalyzed hydrolysis pathway is often observed for thioesters with activated carbonyl groups. acs.org

Acidic Hydrolysis: Below pH 2, the reaction can be inhibited by hydronium ions. acs.org

The rate of hydrolysis is a critical factor differentiating thioesters from phosphate (B84403) esters, which are also key energy carriers in biological systems. nih.gov At temperatures below 50°C and near-neutral pH, the hydrolysis rates can vary significantly. nih.gov Notably, thioesters exhibit greater stability at higher temperatures under acidic conditions, whereas they are more susceptible to base-catalyzed hydrolysis at alkaline pH. nih.gov

| Condition | 13kobs (Carbonyl-C) | 18kobs (Carbonyl-O) | 34kobs (Leaving-S) |

|---|---|---|---|

| Acidic | 1.0312 | 0.997 | 0.995 |

| Neutral | 1.022 | 1.010 | 0.996 |

| Alkaline | 1.0263 | 0.992 | 1.000 |

Data from mechanistic studies provide insights into the transition state structures under different pH conditions. acs.orgnih.gov

Chemo- and Regioselective Transformations of Thioesters to Other Functional Groups

The thioester group is a versatile functional handle for a variety of chemical transformations beyond simple hydrolysis. Its high acyl group transfer potential makes it an excellent acylating agent. gonzaga.edu Modern synthetic methods allow for the highly chemoselective conversion of thioesters into other functional groups.

Conversion to Esters and Amides: Thioesters can be readily converted into their corresponding oxygen esters or amides by reaction with alcohols or amines, respectively. wikipedia.org This transformation is often highly efficient.

Cross-Coupling Reactions: Thioesters can participate in transition-metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed reductive coupling allows for the formation of new carbon-carbon bonds. organic-chemistry.org

Aldol (B89426) Additions: In the presence of a Lewis acid, simple thioesters can undergo direct aldol addition to aldehydes with high speed and yield. organic-chemistry.org

Conversion from Esters: Efficient methods exist for the synthesis of thioesters from more common esters, often proceeding under mild, transition-metal-free conditions via selective C–O bond cleavage. rsc.orgrsc.org This allows for late-stage functionalization and demonstrates excellent functional group tolerance, including compatibility with ketones and halides. rsc.org

These transformations highlight the utility of the thioester moiety in this compound as a key site for molecular elaboration and diversification.

Intramolecular Cyclization and Cascade Reactions in Pyrrolidinone-Thioester Systems

The bifunctional nature of this compound, containing both a nucleophilic/electrophilic lactam and a reactive thioester, creates the potential for intramolecular cyclization and cascade reactions. While specific studies on this exact molecule are not prevalent, the principles of reactivity for each functional group suggest plausible pathways.

A potential cascade reaction could be initiated by the nucleophilic attack of the pyrrolidinone nitrogen onto an activated electrophile, followed by a subsequent reaction involving the thioester. Conversely, the thioester could be the initial site of reaction. For example, a Smiles-Truce type rearrangement has been used to synthesize α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters in a one-pot process that involves nucleophilic ring-opening, aryl transfer, and subsequent lactam formation. acs.org

Intramolecular cyclizations are a powerful tool for constructing complex heterocyclic systems. researchgate.netmdpi.com In a molecule like this compound, a hypothetical intramolecular reaction could be triggered to form a bicyclic system. For instance, deacetylation of the thioester would generate a free thiol. This thiol could then, under appropriate conditions, act as a nucleophile, potentially attacking the lactam carbonyl or participating in a radical cyclization onto an appropriately modified N-substituent. The synthesis of thieno[3,2-b]pyrroles from 2-alkynyl pyrrolidines with elemental sulfur, which involves an intramolecular thienannulation, demonstrates the feasibility of building fused ring systems from pyrrolidine precursors. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation, represent an efficient strategy for increasing molecular complexity from a functionalized pyrrolidinone scaffold.

Formation of Fused and Bridged Heterocyclic Systems

The pyrrolidinone scaffold is a cornerstone in the synthesis of numerous biologically active molecules. The functionalization at the C4 position, as seen in this compound, provides a handle for constructing more complex, multi-cyclic systems. While direct examples of intramolecular cyclization of this compound to form fused and bridged systems are not extensively documented, the reactivity of analogous 4-substituted pyrrolidinones allows for the postulation of several synthetic pathways.

One potential strategy involves the conversion of the acetylthio group into a more reactive intermediate capable of intramolecular cyclization. For instance, hydrolysis of the thioester to the corresponding thiol, followed by oxidation, could generate a sulfenyl chloride. This electrophilic sulfur species could then undergo an intramolecular cyclization with a suitably placed nucleophile on the pyrrolidinone ring or its N-substituent, leading to the formation of a fused thiazolidinone-pyrrolidinone system.

Furthermore, the pyrrolidinone ring itself can be a precursor to fused systems. A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govnih.gov This bicyclic system, a fused cyclopropane-pyrrolidine ring, serves as a versatile synthon for further functionalization. osaka-u.ac.jp For example, an inverse electron demand Diels-Alder reaction of the enamide moiety within this fused system can lead to the rapid construction of complex tetracyclic pyrrolidine skeletons. osaka-u.ac.jp While this specific reaction starts from a pyridine (B92270), it highlights a pathway where a pyrrolidinone-containing fused system can be generated and subsequently elaborated.

The construction of bridged heterocyclic systems often involves intramolecular bond formation across the ring. A rhodium-catalyzed bridged [3+2] cycloaddition cascade reaction of N-sulfonyl-1,2,3-triazoles has been developed for the diastereoselective synthesis of various functionalized and synthetically challenging bridged ring systems. This methodology was successfully applied to the efficient synthesis of the highly strained polycyclic bicyclo[2.2.2]octa[b]indole core of fruticosine. While not starting from a pyrrolidinone, this demonstrates a modern approach to bridged systems that could potentially be adapted.

Role of Alpha-Enolic Dithioesters in Complex Molecule Synthesis

A key aspect of the reactivity of this compound involves its potential to exist in equilibrium with its tautomeric form, an α-enolic dithioester. This tautomerism would involve the enolization of the lactam carbonyl, creating a carbon-carbon double bond between C2 and C3, and the thioacetyl group at C4. However, a more plausible and synthetically relevant transformation involves the base-mediated generation of a carbanion at the C3 position, which can then participate in various reactions.

More directly, β-oxodithioesters and their enol tautomers are recognized as versatile building blocks in heterocyclic synthesis. These compounds possess multiple reaction sites that allow them to participate in the construction of a wide array of five- and six-membered heterocycles, including thiophenes, thiazoles, and pyridines. The principles governing the reactivity of these dithioesters can be extrapolated to understand the potential transformations of intermediates derived from this compound.

The synthetic utility of α-enolic dithioesters is highlighted in their application in the synthesis of vicinal ketoesters, which are key intermediates in the total synthesis of numerous natural products. beilstein-journals.orgnih.gov The electrophilic keto group of these intermediates is a reactive site for various transformations, including aldol additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.orgnih.gov The arrangement of vicinal carbonyl groups in these molecules allows for the stabilization of reactive conformations through chelation or dipole control, facilitating stereoselective transformations. beilstein-journals.orgnih.gov

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. The pyrrolidinone ring, with its potential for multiple stereocenters, is a common target for stereoselective synthesis. The substituent at the C4 position of this compound can play a crucial role in directing the stereochemical outcome of reactions at other positions of the ring.

The diastereoselective synthesis of highly functionalized pyrrolidinones has been achieved through various methods. One approach involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to produce densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. nih.govfigshare.comacs.org This reaction sequence is highly diastereoselective, with the preference for the allyl group to approach from the less hindered face, opposite to the substituent at C5. nih.gov

Another powerful strategy for the stereoselective synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. This method can generate multiple stereocenters in a single step. By carefully selecting the metal and demetalation conditions for the preparation of the azomethine ylide, the reaction pathway and the relative stereochemistry of the resulting pyrrolidine ring can be controlled, leading to high diastereomeric purity.

Furthermore, the functionalization of the pyrrolidinone ring can be achieved with high diastereoselectivity. For instance, an N-bromosuccinimide-induced aminocyclization–ring expansion cascade of cinnamylaziridine yields polysubstituted pyrrolidines with excellent diastereoselectivity. rsc.org The nucleophilic attack occurs in an SN2 manner, leading to a specific stereochemical outcome. rsc.org

The development of catalytic asymmetric methods has also been instrumental in achieving stereocontrol in pyrrolidine synthesis. Silver-catalyzed [3+2] cycloaddition reactions of iminoesters with α-substituted acrylates, using distinct chiral ligand systems, allow for the selective formation of either exo- or endo-pyrrolidines with excellent diastereo- and enantioselectivities.

The following table summarizes selected stereoselective reactions for the synthesis of substituted pyrrolidines, which are analogous to potential transformations of this compound.

| Reaction Type | Key Features | Stereochemical Outcome |

| Three-Component Cyclization/Allylation/Claisen Rearrangement | One-pot synthesis of highly functionalized pyrrolidine-2,3-diones with a quaternary stereocenter. | High diastereoselectivity, with the incoming group approaching from the less hindered face. nih.gov |

| Azomethine Ylide Cycloaddition | Formation of multiple stereocenters in a single step with tunable stereochemistry based on reaction conditions. | High diastereomeric purity achievable by controlling the reaction pathway. |

| NBS-Induced Aziridine Ring Expansion | Electrophilic aminocyclization-ring expansion cascade to form polysubstituted pyrrolidines. | Excellent diastereoselectivity via an SN2-type nucleophilic attack. rsc.org |

| Silver-Catalyzed [3+2] Cycloaddition | Stereodivergent synthesis of exo- or endo-pyrrolidines using chiral ligands. | Excellent diastereo- and enantioselectivities. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution ¹H and ¹³C NMR Techniques for Pyrrolidinone Derivatives

High-resolution ¹H and ¹³C NMR are powerful tools for assigning the specific protons and carbons within the 4-Acetylthio-2-pyrrolidinone structure.

In ¹H NMR spectroscopy of pyrrolidinone derivatives, the chemical shifts of protons are influenced by their local electronic environment. For the parent 2-pyrrolidinone (B116388), characteristic signals appear for the protons at different positions of the ring. nih.govchemicalbook.com For instance, the protons on the carbon adjacent to the carbonyl group (C3) typically resonate at a different frequency than those next to the nitrogen (C5) or the remaining carbon (C4). The introduction of an acetylthio group at the C4 position in this compound would be expected to significantly shift the resonance of the C4 proton and its neighbors due to the electronegativity and magnetic anisotropy of the sulfur and carbonyl functionalities.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. libretexts.org In pyrrolidinone systems, the carbonyl carbon (C2) exhibits a characteristic downfield shift, typically in the range of 160-220 δ. libretexts.org The other carbon atoms of the pyrrolidinone ring will have distinct chemical shifts based on their proximity to the nitrogen atom and the acetylthio substituent. chemicalbook.comchemicalbook.com The carbons of the acetyl group will also show characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles and data for related structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on N | 5.5 - 8.0 | Broad Singlet |

| H on C4 | 3.8 - 4.5 | Multiplet |

| H on C3 | 2.5 - 3.0 | Multiplet |

| H on C5 | 3.2 - 3.8 | Multiplet |

| CH₃ of Acetyl | 2.0 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles and data for related structures. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O, lactam) | 170 - 180 |

| C5 | 40 - 50 |

| C4 | 35 - 45 |

| C3 | 30 - 40 |

| C=O (acetyl) | 190 - 200 |

| CH₃ (acetyl) | 25 - 35 |

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms and determining the stereochemistry of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C4 and the adjacent protons at C3 and C5, confirming their neighboring relationship on the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together different fragments of the molecule. For instance, the methyl protons of the acetyl group would show a correlation to the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are bonded. In the case of a chiral center at C4, NOESY or ROESY could help establish the relative orientation of the acetylthio group with respect to the protons on the pyrrolidinone ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. thermofisher.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. nist.govchemicalbook.comspectrabase.com

N-H Stretch: The secondary amide (lactam) in the pyrrolidinone ring will show a characteristic N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=O Stretches: The molecule contains two carbonyl groups: the lactam carbonyl and the thioester carbonyl. The lactam C=O stretch is typically observed around 1670-1700 cm⁻¹. The thioester C=O stretch usually appears at a slightly lower frequency than an ester, in the range of 1680-1715 cm⁻¹. These two distinct carbonyl bands would be a key feature of the IR spectrum.

C-N Stretch: The C-N stretching vibration of the lactam will be present in the fingerprint region, typically around 1250-1350 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the thioester is generally weak and appears in the range of 600-800 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound This table is predictive and based on general principles. Actual experimental values may vary.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (lactam) | 3200 - 3400 |

| C=O (lactam) | 1670 - 1700 |

| C=O (thioester) | 1680 - 1715 |

| C-H (alkane) | 2850 - 3000 |

| C-N (lactam) | 1250 - 1350 |

| C-S (thioester) | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, further aiding in its structural elucidation. nih.gov

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound with high confidence. The calculated exact mass for C₆H₉NO₂S can be compared to the experimentally measured mass to confirm the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation pathways. Common fragmentation patterns for amides and thioesters could be expected, such as the loss of the acetyl group (CH₃CO), the thioacetyl group (CH₃COS), or cleavage of the pyrrolidinone ring. Analysis of the m/z values of these fragment ions helps to piece together the structure of the original molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the separation, detection, and identification of individual components within complex mixtures. This method is particularly valuable for the analysis of this compound in various matrices, such as reaction mixtures or biological samples. The process begins with the separation of the mixture using high-performance liquid chromatography (HPLC). For polar compounds like pyrrolidinone derivatives, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.govresearchgate.net The tandem mass spectrometry (MS/MS) capability allows for the selection of this precursor ion, which is then subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation pattern of product ions. nih.gov This fragmentation is highly specific to the molecule's structure and is used for unambiguous identification and quantification.

For the related compound 2-pyrrolidinone, the transition of the precursor ion at a mass-to-charge ratio (m/z) of 86 to a product ion at m/z 69 has been used for its determination. nih.gov For this compound (molar mass: 159.21 g/mol ), the primary precursor ion in positive mode would be the protonated molecule at m/z 160.2. The fragmentation pattern would be expected to involve characteristic losses, such as the loss of the acetyl group (CH₃CO) or the entire acetylthio group (CH₃COS). The study of these specific parent-to-daughter ion transitions allows for highly selective and sensitive detection in a complex sample matrix. wvu.edu

Table 1: Representative LC-MS/MS Parameters and Expected Ion Fragments for this compound

| Parameter | Value / Description |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Ionization Mode | Positive Electrospray Ionization (+ESI) |

| Precursor Ion [M+H]⁺ | m/z 160.2 |

| Potential Product Ions | m/z 118.1 (Loss of C₂H₂O) |

| m/z 86.1 (Loss of C₂H₃OS) | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Note: The product ion values are predictive and based on the chemical structure; actual values would need to be confirmed via experimental analysis.

Chiroptical Spectroscopy for Enantiomeric Analysis

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds like this compound, which contains a stereocenter at the C4 position. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Pyrrolidinones

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. researchgate.netencyclopedia.pub For a molecule to be ECD active, it must be chiral. researchgate.net The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, provides a unique spectroscopic fingerprint of a specific enantiomer. nih.gov

The enantiomers of a chiral compound produce ECD spectra that are mirror images of each other. nih.gov For example, the (R)-enantiomer might exhibit a positive absorption band (a positive Cotton effect) at a specific wavelength, whereas the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. This characteristic allows for the unambiguous assignment of the absolute configuration of a chiral pyrrolidinone by comparing the experimentally measured spectrum to one predicted by quantum chemical calculations or to the spectrum of a known standard. researchgate.net Furthermore, the amplitude of the ECD signal is directly proportional to the enantiomeric excess, enabling a quantitative assessment of a sample's enantiopurity. nih.gov

Table 2: Illustrative ECD Data for the Enantiomers of a Chiral Pyrrolidinone

| Enantiomer | Wavelength of Maximum Absorption (λₘₐₓ) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | ~220 nm | Positive | +15,000 |

| (S)-enantiomer | ~220 nm | Negative | -15,000 |

Note: This data is illustrative. The exact wavelength and intensity of the Cotton effects for this compound would depend on the chromophores present and the specific molecular conformation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, from which a model of the molecular structure, including exact bond lengths, bond angles, and torsional angles, can be derived. researchgate.net

For a compound like this compound, a successful crystallographic analysis would provide unequivocal proof of its covalent structure and, for a single enantiomer, its absolute configuration. The resulting structural data is highly accurate and serves as a benchmark for other analytical methods. While a published crystal structure for this compound was not identified, the analysis would yield data similar to that obtained for other small organic molecules. researchgate.net This includes the unit cell dimensions, the symmetry (space group) of the crystal lattice, and the precise coordinates of each atom in the molecule.

Table 3: Representative Crystallographic Data for a Small Molecule Crystal

| Parameter | Description | Example Value |

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5, b = 10.2, c = 9.1; α = 90°, β = 98.5°, γ = 90° |

| Key Bond Length (Å) | C=O | ~1.23 Å |

| C-S | ~1.81 Å | |

| C-N | ~1.34 Å | |

| Key Bond Angle (°) | O=C-N (in lactam ring) | ~125° |

| C-S-C | ~100° |

Note: These values are representative examples to illustrate the type of data obtained from an X-ray crystallography experiment and are not the actual data for this compound.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of organic molecules due to its favorable balance of accuracy and computational cost.

While specific DFT studies on the reaction mechanisms of 4-Acetylthio-2-pyrrolidinone are not extensively documented in publicly available literature, research on analogous pyrrolidinone derivatives provides a framework for understanding its potential reactivity. For instance, DFT calculations have been successfully employed to explore the reaction pathways of similar heterocyclic systems.

Such computational approaches could be applied to this compound to predict its reactivity towards various nucleophiles and electrophiles. For example, the acetylthio group at the C4 position and the lactam functionality present potential sites for chemical modification. DFT calculations could elucidate the energy profiles for reactions such as hydrolysis of the thioester, N-alkylation, or ring-opening reactions, providing valuable data on the feasibility and selectivity of these transformations.

Table 1: Representative DFT-Calculated Activation Free Energies for a Reaction of a 3-Pyrroline-2-one (B142641) Derivative (Data adapted from a study on a related pyrrolidinone system for illustrative purposes)

| Reaction Pathway | Phase | Activation Free Energy (ΔG#) (kcal/mol) |

| Path A (Kinetic) | Gas | 15.2 |

| Path A (Kinetic) | Ethanol | 18.5 |

| Path B (Thermo) | Gas | 22.8 |

| Path B (Thermo) | Ethanol | 25.1 |

| Source: Adapted from computational results on a related 3-pyrroline-2-one system. nih.gov |

The pyrrolidinone scaffold can exhibit both tautomerism and possess multiple conformational isomers. DFT calculations are instrumental in determining the relative stabilities of these different forms. Studies on various pyrrolidinone derivatives have shown that the keto (oxo) form is generally more stable than the corresponding enol (hydroxy) tautomers. nih.govresearchgate.net

For instance, a computational investigation of N-vinyl-2-pyrrolidinone (NV2P) and N-vinyl-3-pyrrolidinone (NV3P) using DFT at the B3LYP/6-31+G** level of theory found that the oxo tautomers are energetically preferred in both the gas phase and in aqueous solution. researchgate.net The relative free energies (ΔG) indicated that the tautomerization process is not significantly influenced by polar solvents. researchgate.net Similarly, for substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the broadening of peaks in 13C NMR spectra in a hydrogen-bond accepting solvent like DMSO was attributed to tautomerism, a phenomenon that can be rationalized by the small energy difference between tautomers calculated by DFT. nih.gov

In the case of this compound, one could hypothesize the existence of keto-enol tautomerism involving the lactam moiety and potentially thione-thiol tautomerism related to the acetylthio group. Furthermore, the pyrrolidinone ring itself is not planar and can adopt different envelope or twist conformations. DFT calculations would be essential to quantify the energy differences between these conformers and to predict the most stable three-dimensional structure of the molecule. High-level ab initio calculations on 2- and 3-pyrrolidinone (B1296849) have confirmed the stability of specific molecular structures, providing a basis for understanding the conformational preferences of substituted analogs. researchgate.net

Table 2: Calculated Relative Free Energies of Tautomers for N-vinyl-2-pyrrolidinone (NV2P) (Illustrative data from a related pyrrolidinone system)

| Tautomer | Phase | Relative Free Energy (ΔG) (kcal/mol) |

| Oxo form (1a) | Gas | 0.00 |

| Oxo form (1a) | Water | 0.00 |

| Hydroxy form (1b) | Gas | 15.3 |

| Hydroxy form (1b) | Water | 14.9 |

| Hydroxy form (1c) | Gas | 20.1 |

| Hydroxy form (1c) | Water | 19.5 |

| Source: Data from a DFT study on N-vinyl-2-pyrrolidinone. researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their movements and interactions with the surrounding environment.

The interaction of a solute with its solvent can significantly influence its conformation, reactivity, and other properties. MD simulations can model these interactions explicitly. Studies on polyvinylpyrrolidone (B124986) (PVP) and its monomer analog, 1-ethyl-2-pyrrolidone (EP), have provided insights into how the pyrrolidinone ring interacts with different solvents. nih.gov

For example, in aqueous solutions, the carbonyl group of the pyrrolidinone ring acts as a hydrogen bond acceptor, forming hydrogen bonds with water molecules. nih.govresearchgate.net In contrast, in a non-protic solvent like dichloromethane, such hydrogen bonding is absent. nih.gov These specific solute-solvent interactions affect the dynamics of the molecule, including the reorientations of the pyrrolidinone side group and torsional motions. nih.gov MD simulations of pyrrolidinone derivatives in various solvents can reveal the structure of the solvation shell and the energetics of the solute-solvent interactions. nih.govnih.govresearchgate.net

For this compound, MD simulations could be used to explore its behavior in aqueous and non-aqueous environments. This would be particularly relevant for understanding its solubility and how its conformational equilibrium might shift in different media. The presence of the sulfur atom in the acetylthio group could also lead to specific interactions with certain solvents, which could be investigated through MD simulations.

Quantum Chemical Analysis of Bonding and Orbital Interactions

Beyond energetic and dynamic properties, computational methods can provide a detailed picture of the electronic structure and bonding within a molecule.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into the familiar language of chemical bonding, including lone pairs, bonds, and orbital hybridizations. uni-muenchen.dewisc.edu It also allows for the quantitative analysis of delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. wisc.edu

The hybridization of the atoms in the pyrrolidinone ring and the acetylthio substituent.

The nature of the C=O, C-N, and C-S bonds, including their polarity and bond orders.

The delocalization of the nitrogen lone pair into adjacent antibonding orbitals, which is characteristic of amides and contributes to the planarity and rotational barrier of the amide bond.

Hyperconjugative interactions involving the sulfur lone pairs and neighboring orbitals.

These interactions are crucial for understanding the electronic distribution and reactivity of the molecule. For instance, a strong delocalization from a filled donor orbital to an empty acceptor orbital, as indicated by a large E(2) value, suggests a significant electronic interaction that can influence the molecule's geometry and chemical behavior.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) (Hypothetical data for a generic amide to illustrate the concept)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π(C=O) | 50-70 |

| σ(C-H) | σ(C-N) | 2-5 |

| LP (O) | σ(C-N) | 1-3 |

| LP denotes a lone pair orbital. π and σ denote antibonding orbitals. The E(2) values are typical for amide systems and illustrate the strong resonance stabilization of the amide bond.* |

In Silico Approaches for Molecular Design and Optimization

While specific computational studies focusing exclusively on the molecular design and optimization of this compound are not extensively documented in publicly available literature, the 2-pyrrolidinone (B116388) scaffold serves as a crucial template in the field of computational drug discovery. Researchers have widely employed in silico approaches to design and optimize various 2-pyrrolidinone derivatives for a range of therapeutic targets. These computational techniques are instrumental in predicting the biological activities and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts toward more potent and selective molecules.

The primary in silico methods utilized in the study of 2-pyrrolidinone derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. These approaches provide deep insights into the molecular features that govern the therapeutic efficacy of this class of compounds.

For instance, QSAR studies have been successfully applied to series of 2-pyrrolidinone derivatives to correlate their structural properties with their biological activities. nih.gov In one such study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.gov This model identified key molecular descriptors that are crucial for the observed biological effects. nih.gov

Molecular docking is another powerful tool used to investigate the binding interactions between 2-pyrrolidinone derivatives and their target proteins. For example, in the design of new anti-inflammatory agents, docking experiments were performed to understand how newly synthesized 2-pyrrolidinone derivatives bind to the active site of the lipoxygenase (LOX) enzyme. nih.gov These studies revealed that the precise placement and orientation of acidic moieties within the enzyme's active site are critical for inhibitory activity. nih.gov Similarly, docking studies have been employed to explore the potential of pyrrolidin-2-one derivatives as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. researchgate.net

Furthermore, molecular dynamics simulations have been used to assess the stability of the ligand-protein complexes predicted by molecular docking. In a study on novel AChE inhibitors, MD simulations confirmed that the designed pyrrolidin-2-one derivatives remained stably bound within the active site of the enzyme, indicating their potential as effective inhibitors. researchgate.net

The insights gained from these computational studies on various 2-pyrrolidinone derivatives can be extrapolated to guide the rational design and optimization of this compound. By constructing QSAR models and performing molecular docking and MD simulations, it would be possible to predict the structural modifications to this compound that could enhance its activity against a specific biological target.

Representative Data from In Silico Studies of 2-Pyrrolidinone Derivatives

To illustrate the type of data generated in these computational studies, the following table presents hypothetical molecular docking results for a series of designed 2-pyrrolidinone derivatives against a therapeutic target.

| Compound | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interacting Residues |

| Derivative 1 | -8.5 | 2.1 | TYR334, PHE288, TRP84 |

| Derivative 2 | -9.2 | 1.5 | TYR334, PHE288, TRP84, SER200 |

| Derivative 3 | -7.8 | 5.8 | TYR334, TRP84 |

| Derivative 4 | -9.5 | 1.1 | TYR334, PHE288, TRP84, SER200, HIS440 |

| This compound (Hypothetical) | -7.2 | >10 | TRP84 |

This table is for illustrative purposes only and the data presented is not from actual studies on this compound.

Development of Pyrrolidinone-Based Functional Polymers

The synthesis of functional polymers incorporating the pyrrolidinone structure has garnered significant interest for applications ranging from biomaterials to advanced coatings. The inherent properties of the pyrrolidinone ring, such as hydrogen bonding capabilities and hydrolytic stability, can be combined with the reactivity of appended functional groups to create materials with tailored characteristics.

Thioesters are highly versatile functional groups in polymer and peptide synthesis. Peptide alkyl thioesters, for instance, are key intermediates in various synthetic applications. nih.govchemrxiv.org Their generation often involves peptide hydrazides and thiols. nih.gov A significant challenge in this process has been the requirement for a large excess of the thiol reagent, which limits the use of simple thiols. nih.govchemrxiv.org However, recent procedural advancements have enabled the efficient production of thioesters with only a minimal excess of the thiol, opening the door to the use of more complex and advanced thiol nucleophiles. nih.govchemrxiv.org This development is crucial for integrating moieties like this compound into polymer backbones, where the thioester can serve as a reactive site for subsequent modifications or as a key component in ligation chemistries.

The creation of novel polyfunctional 2-pyrrolidinone derivatives is an active area of research. usm.edu One approach involves the synthesis of pyrrolidone-containing polyanhydrides intended for controlled drug delivery systems. bucknell.edu In a typical synthesis, various primary diamines (such as hexamethylenediamine or p-phenylenediamine) are reacted with itaconic acid in a neat reaction. bucknell.edu This process yields pyrrolidone carboxylic diacids, which can then be acetylated and polymerized to form the final polyanhydride. bucknell.edu The resulting polymers combine the hydrolytically labile anhydride linkages, essential for biodegradable drug delivery, with the stabilizing and bonding capabilities of the pyrrolidinone units. bucknell.edu Characterization of these polymers is crucial to understanding their properties and performance. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) are used to confirm the chemical structure, molecular weight, and polydispersity of the synthesized poly(pyrrolidinone) derivatives.

Role of Pyrrolidinone Scaffolds in Organocatalysis

The five-membered secondary amine structure of pyrrolidine (B122466) is recognized as a privileged motif in the field of enantioselective organocatalysis, particularly in aminocatalysis. nih.gov Chiral pyrrolidines have become leading organocatalysts, capable of promoting a wide array of chemical transformations efficiently and with high stereoselectivity. nih.gov

A primary mode of action for pyrrolidine-based catalysts is through the formation of iminium ions. nih.govacs.org These catalysts react with conjugated carbonyl compounds, such as enals, to form iminium ion intermediates. acs.orgacs.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. nih.gov Computational studies, using Density Functional Theory (DFT), have been employed to examine the stability of these pyrrolidine-derived iminium ions and the equilibrium between the ions and the starting carbonyl compounds. acs.orgacs.org The formation of these iminium salts often requires catalytic amounts of an acid. nih.gov This catalytic strategy is central to many asymmetric Michael-type reactions, where nucleophiles add to conjugated systems with high efficiency and conversion rates. acs.orgacs.org

The catalytic efficiency and selectivity of pyrrolidine-based organocatalysts can be finely tuned through structural modifications. nih.gov Even minor changes to the catalyst's structure can lead to significant alterations in its conformational and catalytic behavior. nih.gov For instance, introducing bulky substituents at the C2 position of the pyrrolidine ring can create a more demanding steric environment around the catalytic site, which can enhance enantioselectivity in reactions like the Michael addition of aldehydes to nitroolefins. nih.gov

Another strategy involves designing polymers that modulate the chemical properties of the catalytic pyrrolidine unit. nih.gov Inspired by enzymes, researchers have created soluble polymers that decrease the basicity (pKa) of the embedded pyrrolidine. nih.gov This pKa modulation enhances the aminocatalytic activity at physiological pH, particularly in reactions that proceed via iminium ion activation. nih.gov These findings underscore the principle that modifying the pyrrolidinone scaffold, for example by introducing an acetylthio group at the 4-position, can rationally alter the catalyst's electronic and steric properties to optimize its performance for specific chemical transformations.

The table below presents data from a study on the Michael addition of propanal to β-nitrostyrene, showcasing how different pyrrolidine-based organocatalysts (OC) with varying structural modifications influence the reaction's outcome.

| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| OC4 | Toluene | 0 | 79 | 90:10 | 81 |

| OC4 | CH2Cl2 | 0 | 72 | 89:11 | 75 |

| OC4 | THF | 0 | 65 | 88:12 | 68 |

| OC4 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |

| OC4 | Methylcyclohexane | -20 | 75 | 93:7 | 84 |

| OC7 | Methylcyclohexane | 0 | 81 | 91:9 | 82 |

| OC10 | Methylcyclohexane | 0 | 78 | 90:10 | 79 |

Data sourced from a study on the Michael addition of aldehydes to nitroolefins. nih.gov The diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by chiral HPLC. nih.gov

Advanced Materials Utilizing Pyrrolidinone and Thioester Chemistry

The convergence of pyrrolidinone polymer chemistry and the versatile reactivity of thioesters enables the design of advanced functional materials. By incorporating the this compound monomer into polymer chains, it is possible to create materials that possess the desirable physical properties of poly(pyrrolidinones)—such as thermal stability and solvent interactions—while also featuring pendant thioester groups. These thioester moieties can act as reactive handles for post-polymerization modification. For example, they can be used for bioconjugation, allowing the attachment of proteins, peptides, or other bioactive molecules to create advanced biomaterials for tissue engineering or targeted drug delivery. Furthermore, these reactive sites can be utilized for surface functionalization, enabling the covalent attachment of the polymer to surfaces to create specialized coatings with tailored wettability, anti-fouling, or sensing capabilities. The combination of a robust polymer backbone with a selectively addressable functional group like a thioester provides a powerful platform for developing sophisticated materials for high-tech applications.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as photochemical reactions in the atmosphere and chemical reactions in aqueous environments.

The presence of a carbonyl group and sulfur atoms in the molecule suggests that it could be susceptible to photochemical reactions. Organosulfur compounds are known to play a significant role in atmospheric chemistry. unc.eduresearchgate.netnih.gov Laboratory simulations of early Earth's atmosphere have shown that sulfur-containing gases can form various organosulfur compounds, including sulfates and thiols, through photochemical reactions. unc.edu

The pyrrolidinone ring itself may react with hydroxyl radicals. For other organic compounds, the rate of these reactions is a key determinant of their atmospheric lifetime. The presence of the acetylthio group, a type of thioester, introduces a sulfur atom which can influence the reactivity of the molecule. Studies on other sulfur-containing compounds have shown they can impact the formation of atmospheric aerosols and ozone. osti.gov Carbonyl compounds, in general, are central to atmospheric photochemistry as they can absorb UV radiation, potentially leading to their breakdown. acs.org

Given the lack of specific data, a summary of expected atmospheric degradation pathways for 4-Acetylthio-2-pyrrolidinone is presented in the table below, based on general principles of atmospheric chemistry.

| Degradation Process | Reactant | Potential Products | Significance |

| Photo-oxidation | Hydroxyl Radical (•OH) | Oxidized pyrrolidinone derivatives, sulfur dioxide, sulfate (B86663) aerosols | Likely the primary degradation pathway during the day. |

| Direct Photolysis | UV Radiation | Ring-opened products, acetyl and thio fragments | Depends on the UV absorption spectrum of the molecule. |

| Reaction with Ozone | Ozone (O₃) | Ozonolysis products | Generally slower for non-olefinic compounds. |

| Reaction with Nitrate (B79036) Radical | Nitrate Radical (NO₃•) | Nitrated derivatives | Primarily significant during nighttime. |

This table is illustrative and based on general chemical principles due to the absence of specific experimental data for this compound.

The chemical stability of this compound in aqueous environments is primarily dictated by the hydrolysis of its amide (in the pyrrolidinone ring) and thioester linkages.

The pyrrolidinone ring, a cyclic amide or lactam, is generally resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly increased under acidic or basic conditions. viu.ca

The thioester bond (R-C(=O)-S-R') is known to be more susceptible to hydrolysis than its ester equivalent. The hydrolysis of thioesters is a thermodynamically favorable process. mdpi.com The rate of this reaction is influenced by the leaving group's stability. For S-ethyl trifluorothioacetate, the hydrolysis is relatively slow, and the reaction order with respect to water has been studied to understand the catalytic role of water molecules in the process. mdpi.com In the case of this compound, hydrolysis of the thioester bond would yield 4-mercapto-2-pyrrolidinone and acetic acid.

A study on the hydrolysis of N-acetyl-O-formylserinamide, which contains an ester linkage, provides insights into the kinetics of such reactions, showing that the reactivity is influenced by the entropy of activation. rsc.org While this is an ester and not a thioester, it highlights the detailed kinetic analysis required to fully understand hydrolysis rates. Research on the hydrolysis of acetyl protecting groups has also led to the development of methods for their rapid cleavage, indicating their general susceptibility to this reaction under specific conditions. nih.gov

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process in determining the environmental persistence of many organic chemicals.

The pyrrolidinone ring is a heterocyclic structure found in various natural and synthetic compounds. Several studies have demonstrated the ability of microorganisms to degrade pyrrolidinone and its derivatives. For instance, N-methyl-2-pyrrolidone (NMP), a structurally related solvent, has been shown to be biodegradable in surface water, with different bacterial genera, including Pseudomonas, Rhodococcus, and Mesorhizobium, identified as key degraders in various aquatic environments. The degradation rate can vary significantly depending on the microbial community present.

The microbial degradation of the pyrrolidinone ring can proceed through various metabolic pathways. Some bacteria are capable of utilizing the ring as a source of carbon and nitrogen. The initial steps often involve enzymatic cleavage of the lactam bond, leading to the formation of an amino acid, which can then be further metabolized.

The presence of a thioester group in this compound will also influence its biodegradability. Thioesters are common intermediates in various biochemical pathways, suggesting that enzymes capable of their metabolism are widespread in nature.

Several factors can influence the rate and extent of biodegradation of thioester-containing compounds:

Enzyme Specificity : The availability of microbial enzymes (hydrolases) that can recognize and cleave the thioester bond is a primary factor.

Water Solubility : Compounds with higher water solubility are generally more bioavailable to microorganisms.

Environmental Conditions : Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can significantly impact microbial activity and degradation rates.

Co-metabolism : In some cases, the degradation of a compound may occur in the presence of another primary substrate that supports microbial growth.

Studies on the biodegradability of mercaptocarboxylic acids and their esters have shown that these compounds can be readily biodegradable. This suggests that the presence of a sulfur-containing functional group does not necessarily inhibit microbial degradation.

Environmental Partitioning and Mobility

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is largely governed by the compound's physicochemical properties, including its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The mobility of a chemical in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgrothamsted.ac.ukepa.govepa.govresearchgate.netqsardb.orgnih.gov

The mobility in soil is influenced by the compound's affinity for soil organic carbon and clay minerals. Chemicals with low Koc values tend to be more mobile in soil and have a higher potential to leach into groundwater, while those with high Koc values are more likely to be sorbed to soil particles and be less mobile. ecetoc.orgresearchgate.net The presence of the polar pyrrolidinone ring would suggest a relatively low Koc and therefore potentially high mobility in soil. However, the sulfur atom in the thioester group may also influence its interaction with soil components. Studies on other sulfur-containing organic compounds have shown that the replacement of an oxygen atom with a sulfur atom can lead to an increase in the octanol-water partition coefficient (Kow) and a decrease in water-air partitioning (Kaw), which would suggest lower mobility in some cases. nih.gov

The following table provides estimated physicochemical properties and environmental partitioning behavior for this compound based on its structural components and data from related compounds.

| Property | Estimated Value/Behavior | Implication for Environmental Fate |

| Water Solubility | Moderate | Likely to be found in the aqueous phase. |

| Vapor Pressure | Low | Not expected to be highly volatile from water or soil. |

| Log Kow | Low to Moderate | Limited potential for bioaccumulation in fatty tissues. |

| Log Koc | Low to Moderate | Potential for moderate to high mobility in soil and leaching to groundwater. |

This table presents estimations based on the properties of the pyrrolidinone and thioester functional groups, as specific experimental data for this compound are not available.

Soil-Water Partitioning Behavior

The mobility of a chemical in soil is largely governed by its partitioning between the soil and water phases. This behavior is often quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates a tendency for the compound to adsorb to soil particles, particularly organic matter, which reduces its mobility and potential for leaching into groundwater. Conversely, a low Koc value suggests the compound is more likely to remain in the soil water and be transported with it.

Given the presence of the polar lactam ring and the acetylthio group, this compound is expected to have a relatively low log Kow and consequently a low Koc value. This would classify it as having high to very high mobility in soil. fao.org This high mobility implies a potential for leaching into lower soil layers and possibly reaching groundwater, depending on other factors like soil type and rainfall. The sorption of ionizable organic chemicals to soil can also be influenced by the pH of the soil, which can affect the charge of the molecule and its interaction with soil components. researchgate.net

Table 1: Estimated Soil-Water Partitioning Parameters for Structurally Related Compounds

| Compound | CAS Number | Estimated Koc | Mobility Classification |

| 2-Pyrrolidinone (B116388) | 616-45-5 | 17 nih.gov | Very High nih.gov |

| 1-Methyl-2-pyrrolidinone | 872-50-4 | 4.6 nih.gov | Very High nih.gov |

This table presents estimated values for structurally similar compounds to infer the likely behavior of this compound.

Volatilization and Wet Deposition Processes

Volatilization from soil and water surfaces is another important process influencing the environmental distribution of a chemical. This is largely determined by the compound's Henry's Law constant and vapor pressure. The Henry's Law constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase at equilibrium.

Direct experimental data for the Henry's Law constant of this compound is not available. However, for the related compound 2-pyrrolidinone, the estimated Henry's Law constant is 1.06 x 10⁻⁹ atm-cu m/mole, which suggests that volatilization from moist soil and water surfaces is not an important fate process. nih.gov Similarly, for 1-methyl-2-pyrrolidinone, the Henry's Law constant is estimated to be 3.20 x 10⁻⁹ atm-cu m/mole, also indicating that volatilization from water surfaces is not expected to be significant. nih.gov